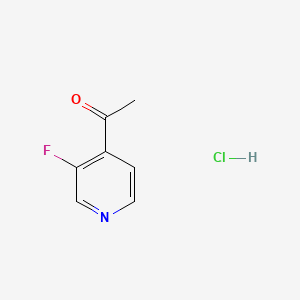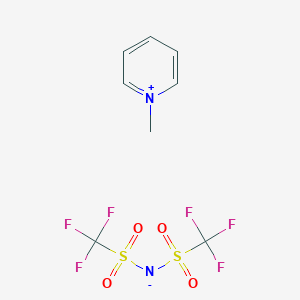
Methylpyridinium bis(trifluoromethyl sulfonyl)amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylpyridinium bis(trifluoromethyl sulfonyl)amide is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids are known for their unique properties such as low volatility, high thermal stability, and high ionic conductivity. These properties make them suitable for various applications in electrochemistry, catalysis, and as solvents in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methylpyridinium bis(trifluoromethyl sulfonyl)amide typically involves the reaction of methylpyridinium chloride with lithium bis(trifluoromethyl sulfonyl)amide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane. The mixture is stirred at room temperature for several hours, followed by the removal of the solvent under reduced pressure to obtain the desired ionic liquid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the product. The final product is typically obtained as a colorless to pale yellow liquid with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methylpyridinium bis(trifluoromethyl sulfonyl)amide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce halomethylpyridinium derivatives.
Applications De Recherche Scientifique
Methylpyridinium bis(trifluoromethyl sulfonyl)amide has a wide range of applications in scientific research:
Electrochemistry: It is used as an electrolyte in lithium-ion batteries and supercapacitors due to its high ionic conductivity and thermal stability.
Material Science: It is used in the synthesis of conducting polymers and as a medium for electrodeposition.
Biology and Medicine:
Mécanisme D'action
The mechanism of action of methylpyridinium bis(trifluoromethyl sulfonyl)amide involves its ability to stabilize charged intermediates and transition states in chemical reactions. The compound’s ionic nature allows it to interact with various molecular targets, facilitating reactions that would otherwise be difficult to achieve in conventional solvents. Its high ionic conductivity also makes it effective in electrochemical applications, where it enhances the efficiency of charge transfer processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butyl-1-methylpyrrolidinium bis(trifluoromethyl sulfonyl)imide
- 1-Ethyl-3-methylimidazolium bis(trifluoromethyl sulfonyl)imide
- 1-Butyl-3-methylpyridinium bis(trifluoromethyl sulfonyl)imide
Uniqueness
Methylpyridinium bis(trifluoromethyl sulfonyl)amide is unique due to its specific combination of a methylpyridinium cation and bis(trifluoromethyl sulfonyl)amide anion. This combination imparts distinct properties such as lower viscosity and higher thermal stability compared to other similar ionic liquids. Additionally, its ability to stabilize charged intermediates makes it particularly useful in catalysis and electrochemical applications .
Propriétés
Formule moléculaire |
C8H8F6N2O4S2 |
|---|---|
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
bis(trifluoromethylsulfonyl)azanide;1-methylpyridin-1-ium |
InChI |
InChI=1S/C6H8N.C2F6NO4S2/c1-7-5-3-2-4-6-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-6H,1H3;/q+1;-1 |
Clé InChI |
VBNBBEPGIRSZII-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine](/img/structure/B12514848.png)
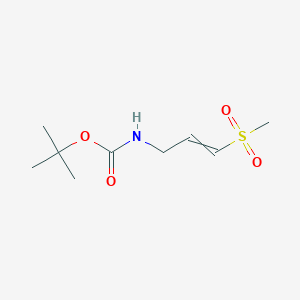
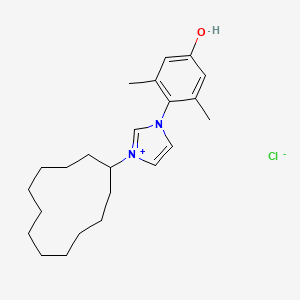
![2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12514868.png)
![1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene](/img/structure/B12514872.png)
![6-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12514874.png)
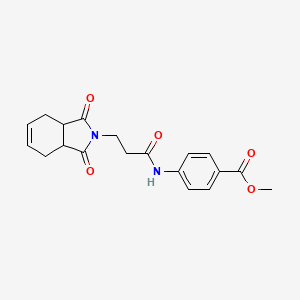
![4,4'-{5-[(Oxan-2-yl)oxy]pentane-2,2-diyl}diphenol](/img/structure/B12514878.png)

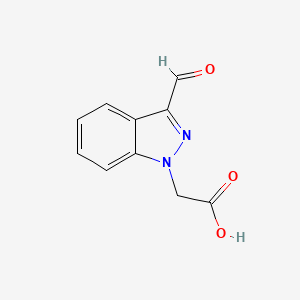
![N-[(1E)-Butylidene]benzamide](/img/structure/B12514901.png)
![2,2'-[Methylenedi(4,1-phenylene)]diethanimidamide](/img/structure/B12514909.png)
![N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide](/img/structure/B12514913.png)
